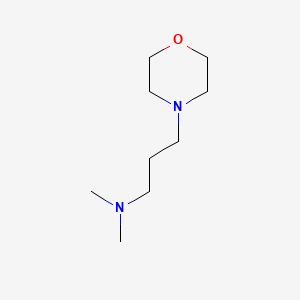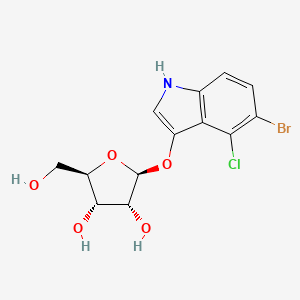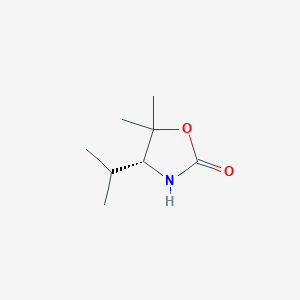![molecular formula C7H4F3N3 B1609959 3-(trifluorometil)-1H-pirazolo[4,3-c]piridina CAS No. 230305-81-4](/img/structure/B1609959.png)
3-(trifluorometil)-1H-pirazolo[4,3-c]piridina
Descripción general
Descripción
3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is an organic molecule belonging to the pyrazolo[4,3-c]pyridine family. It is a heterocyclic compound with a five-membered ring containing both nitrogen and carbon atoms. It has been widely studied due to its potential applications in pharmaceuticals, agrochemicals, and other industries.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Los derivados de pirazolo[4,3-c]piridina, incluyendo compuestos como 3-(trifluorometil)-1H-pirazolo[4,3-c]piridina, han mostrado potencial en el tratamiento de trastornos que implican niveles elevados de glucosa en sangre. Esto incluye aplicaciones en el manejo de la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética, la hipertrigliceridemia, la resistencia a la insulina, la intolerancia a la glucosa, la hiperlipidemia, las enfermedades cardiovasculares y la hipertensión .
Potencial Antimicrobiano
La investigación sobre los derivados de pirazolo[4,3-c]piridina ha explorado sus propiedades antimicrobianas. Estos compuestos podrían utilizarse en el desarrollo de nuevos agentes antimicrobianos que se dirijan a cepas resistentes de bacterias y otros patógenos .
Industria Agroquímica
Los derivados de trifluorometilpiridina se utilizan ampliamente en la industria agroquímica para la protección de los cultivos contra las plagas. La eficacia de estos compuestos en el control de plagas los convierte en valiosos para mantener la salud y el rendimiento de los cultivos .
Actividad Antibacteriana
Se han sintetizado y estudiado los derivados de pirazolo[4,3-c]piridina por su actividad antibacteriana. Estos compuestos podrían conducir al desarrollo de nuevos fármacos antibacterianos .
Química y Aplicaciones
La química de la trifluorometilpiridina es significativa por sus aplicaciones en la creación de compuestos como el flonicamida y el sulfoxaflor, que se utilizan como insecticidas dirigidos a plagas que se alimentan de la savia .
Mecanismo De Acción
Target of Action
3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry . The compound’s unique physicochemical properties, attributed to the combination of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Mode of Action
The mode of action of TFMP derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . The presence of these elements in the compound’s structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that tfmp derivatives are used in the protection of crops from pests . This suggests that the compound may interfere with the biochemical pathways essential for the survival or reproduction of these pests.
Pharmacokinetics
The compound’s unique physicochemical properties, attributed to the fluorine atom and the pyridine moiety, likely influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of TFMP derivatives is the effective control of pests in the agricultural industry . More than 20 new TFMP-containing agrochemicals have been introduced to the market, demonstrating the compound’s effectiveness .
Action Environment
The action environment of 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is typically the agricultural field, where the compound is used to protect crops from pests . Environmental factors such as temperature, humidity, and pH could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPHQMHLWQWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(NN=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443020 | |
| Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
230305-81-4 | |
| Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)

![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)




